2,3-Dichlorobenzamide
Overview
Description
2,3-Dichlorobenzamide is a chemical compound that is related to various research areas, including the development of pharmaceuticals. It is structurally associated with benzamide derivatives and is involved in the synthesis of compounds with potential therapeutic applications. The compound's relevance is highlighted in the context of synthesizing serotonin-3 (5-HT3) receptor antagonists and its role as an intermediate in the production of antiepileptic drugs .
Synthesis Analysis
The synthesis of 2,3-Dichlorobenzamide derivatives is a process of interest in medicinal chemistry. For instance, a series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives were synthesized to evaluate their potential as 5-HT3 receptor antagonists. These derivatives were created by incorporating various heteroalicyclic rings into the amine moiety, with some showing potent antagonistic activity . Additionally, 2,3-Dichlorobenzoic acid, a key intermediate for antiepileptic drugs, is synthesized from 2,3-dichloroaniline through diazotization and the Meerwein reaction, followed by oxidation to yield 2,3-dichlorobenzaldehyde .
Molecular Structure Analysis
The molecular structure of 2,3-Dichlorobenzamide derivatives can be complex, with variations in the substituents leading to different biological activities. For example, the molecule of methyl 2-(3-chlorobenzamido)benzoate, a related compound, features chlorobenzamide and benzoate units that are almost co-planar, with a very small dihedral angle between the rings. This planarity may influence the molecule's interactions and stability . The crystal structures of other dichlorobenzamide derivatives have been determined, providing insights into their three-dimensional conformations and potential interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,3-Dichlorobenzamide derivatives are crucial for their potential therapeutic applications. The reactions typically involve the combination of arylamine compounds with dichlorobenzoyl chloride, leading to a series of dichlorobenzamide derivatives. These reactions are performed in solutions such as N,N'-dimethylformamide at elevated temperatures to achieve good yields . The specific conditions and reagents used in these reactions can significantly affect the properties and activities of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-Dichlorobenzamide derivatives are influenced by their molecular structures. For instance, the intramolecular hydrogen bonding observed in methyl 2-(3-chlorobenzamido)benzoate contributes to the molecule's stability and may affect its solubility and reactivity . The crystal packing of these compounds is often stabilized by weak hydrogen bonds and π-π stacking interactions, which can impact their melting points, solubility, and other physical properties. The synthesis and purification processes of these compounds are studied to optimize yields and to understand their behavior in different environments .
Scientific Research Applications
Molecular Structure Analysis
2,6-Dichlorobenzamide, a structurally similar compound to 2,3-Dichlorobenzamide, has been studied for its molecular structure, spectroscopy, and thermodynamic parameters. The research involved analyzing its FT-IR and FT-Raman spectra and computing its optimized geometry, structural parameters, and theoretical spectra. Such studies are vital in understanding the physical and chemical properties of compounds like 2,3-Dichlorobenzamide, which can be crucial in various scientific applications (Tao et al., 2016).
Environmental Impact and Analysis
2,6-Dichlorobenzamide, a degradation product of certain herbicides, is known for its environmental persistence and potential for groundwater contamination. Studies have been conducted to review analytical strategies for detecting this compound and its parent herbicides in environmental matrices. Such research helps understand the environmental impact of 2,3-Dichlorobenzamide-related compounds and aids in developing methods for their detection and analysis in ecosystems (Björklund et al., 2011).
Herbicidal Activity
Research into compounds like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, related to 2,3-Dichlorobenzamide, has revealed their herbicidal activity against annual and perennial grasses. These studies highlight the potential agricultural utility of such compounds in forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970).
Biodegradation and Environmental Remediation
2,6-Dichlorobenzamide, being a persistent groundwater contaminant, has led to research focused on microbial degradation. The identification of bacterial strains capable of mineralizing this compound and the study of their degradation pathways is crucial for environmental remediation efforts. Such research is relevant to understanding the biodegradation potential of related compounds like 2,3-Dichlorobenzamide (T’Syen et al., 2015).
Detection and Monitoring in Water
The development of sensitive and specific methods for detecting 2,6-Dichlorobenzamide in water, like enzyme-linked immunosorbent assays (ELISA), is significant for monitoring water quality and assessing environmental safety. These methods could be adapted for similar compounds, including 2,3-Dichlorobenzamide, especially in contexts where they are potential contaminants (Bruun et al., 2000).
Isotope Fractionation in Biodegradation
Studying the isotope fractionation during the biodegradation of compounds like 2,6-Dichlorobenzamide provides insights into their environmental fate. Such research is essential for environmental assessments and can be applied to understand the behavior of related compounds in ecological systems (Reinnicke et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2,3-dichlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKYRHRAVGWEAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371045 | |
Record name | 2,3-Dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorobenzamide | |
CAS RN |
5980-24-5 | |
Record name | 2,3-Dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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